5-Bromo-6-hydroxynicotinic acid
Overview
Description
5-Bromo-6-hydroxynicotinic acid: is a chemical compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.01 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring . This compound is typically found in a crystalline powder form, ranging in color from white to very pale yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-6-hydroxynicotinic acid can be synthesized through various methods. One common synthetic route involves the bromination of 6-hydroxynicotinic acid . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity . The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-hydroxynicotinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed:
Scientific Research Applications
5-Bromo-6-hydroxynicotinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6-Hydroxynicotinic acid: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.
5-Bromo-6-chloronicotinic acid: Contains a chlorine atom at the 6-position instead of a hydroxyl group, leading to variations in its chemical properties and applications.
5-Bromo-6-oxonicotinic acid: An oxidized derivative with a ketone group at the 6-position, exhibiting distinct chemical behavior.
Uniqueness: 5-Bromo-6-hydroxynicotinic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDLYKZCJBGXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377398 | |
Record name | 5-bromo-6-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41668-13-7 | |
Record name | 5-bromo-6-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-6-hydroxynicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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